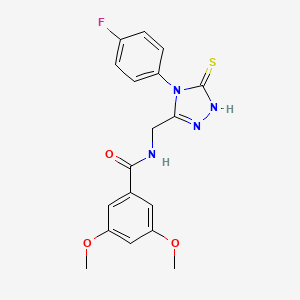
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including a triazole ring, a thioxo group, and methoxy groups. These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a thiazolidine core, a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific functional groups and overall structure .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide, also known as N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The presence of the triazole ring and the fluorophenyl group enhances its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymatic processes .
Anticancer Properties
Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The fluorophenyl group is known to enhance the compound’s ability to penetrate cell membranes and target cancerous cells, making it a promising candidate for chemotherapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. The triazole ring structure is known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant activity. The methoxy groups on the benzamide moiety contribute to its ability to scavenge free radicals and protect cells from oxidative stress. This property is valuable in preventing cellular damage and aging .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. This inhibition is crucial in regulating metabolic pathways and can be leveraged in the treatment of diseases where enzyme activity is dysregulated, such as diabetes and certain cancers .
Agricultural Applications
In agriculture, this compound has been explored as a potential pesticide. Its antimicrobial and enzyme-inhibiting properties make it effective against various plant pathogens and pests. This can help in protecting crops and improving agricultural yields.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-25-14-7-11(8-15(9-14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJTXOFGBVODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)
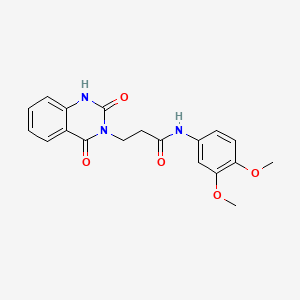


![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)
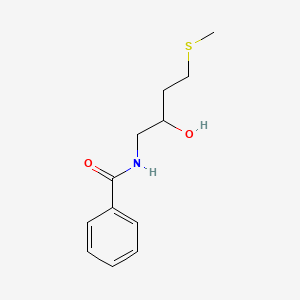
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)
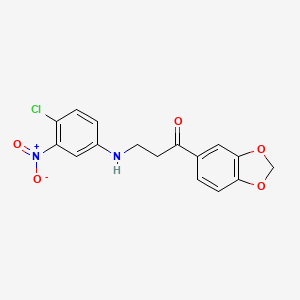
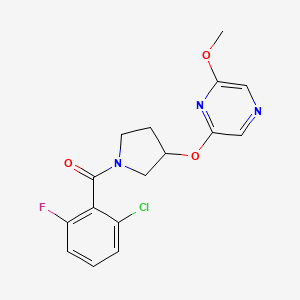
![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)